molecular formula C35H36ClNO4S B12305387 (Z)-Montelukast Sulfoxide

(Z)-Montelukast Sulfoxide

Cat. No.: B12305387
M. Wt: 602.2 g/mol
InChI Key: QFTNWCBEAVHLQA-OZQBCQAUSA-N
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Description

(Z)-Montelukast Sulfoxide is a derivative of Montelukast, a leukotriene receptor antagonist commonly used in the treatment of asthma and allergic rhinitis. The sulfoxide form introduces a sulfoxide group into the molecular structure, which can significantly alter its chemical and biological properties. This compound is of interest due to its potential therapeutic applications and unique chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-Montelukast Sulfoxide typically involves the oxidation of Montelukast. Common oxidizing agents used in this process include hydrogen peroxide, m-chloroperbenzoic acid, and sodium periodate . The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the selective formation of the sulfoxide group without over-oxidation to sulfone.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the final product. The use of environmentally friendly oxidants and solvents is also a consideration in industrial production to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: (Z)-Montelukast Sulfoxide can undergo various chemical reactions, including:

    Oxidation: Further oxidation can convert the sulfoxide to sulfone.

    Reduction: The sulfoxide group can be reduced back to the sulfide form.

    Substitution: The sulfoxide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide and m-chloroperbenzoic acid under acidic or neutral conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like thiols or amines under mild conditions.

Major Products:

Scientific Research Applications

(Z)-Montelukast Sulfoxide has several applications in scientific research:

Mechanism of Action

The mechanism of action of (Z)-Montelukast Sulfoxide involves its interaction with leukotriene receptors. By binding to these receptors, it inhibits the action of leukotrienes, which are inflammatory mediators. This inhibition can reduce inflammation and bronchoconstriction, making it effective in treating asthma and allergic rhinitis. The sulfoxide group may enhance the binding affinity and selectivity of the compound for its molecular targets .

Comparison with Similar Compounds

Uniqueness: (Z)-Montelukast Sulfoxide is unique due to its specific structural modification, which can enhance its pharmacological properties compared to Montelukast. The presence of the sulfoxide group can influence its solubility, stability, and reactivity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C35H36ClNO4S

Molecular Weight

602.2 g/mol

IUPAC Name

2-[1-[[(1R)-1-[3-[(Z)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfinylmethyl]cyclopropyl]acetic acid

InChI

InChI=1S/C35H36ClNO4S/c1-34(2,40)30-9-4-3-7-25(30)13-17-32(42(41)23-35(18-19-35)22-33(38)39)27-8-5-6-24(20-27)10-15-29-16-12-26-11-14-28(36)21-31(26)37-29/h3-12,14-16,20-21,32,40H,13,17-19,22-23H2,1-2H3,(H,38,39)/b15-10-/t32-,42?/m1/s1

InChI Key

QFTNWCBEAVHLQA-OZQBCQAUSA-N

Isomeric SMILES

CC(C)(C1=CC=CC=C1CC[C@H](C2=CC=CC(=C2)/C=C\C3=NC4=C(C=CC(=C4)Cl)C=C3)S(=O)CC5(CC5)CC(=O)O)O

Canonical SMILES

CC(C)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)S(=O)CC5(CC5)CC(=O)O)O

Origin of Product

United States

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